molecular formula C9H12BrN3O B1275119 1-(5-Bromopyrimidin-2-yl)-4-piperidinol CAS No. 887425-47-0

1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Cat. No. B1275119
Key on ui cas rn: 887425-47-0
M. Wt: 258.12 g/mol
InChI Key: KHDDJQBUJMYKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582633B2

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (5 g, 25.8 mmol), piperidin-4-ol (2.88 g, 28.4 mmol) and triethylamine (5.40 mL, 38.8 mmol) in EtOH (51.7 mL) was heated at 90° C. for 0.5 h. The solvent was evaporated, the residue was diluted with 1N HCl (20 mL) and extracted with EtOAc (3×15 mL). The combined organic fractions were dried over Na2SO4 and the solvent was evaporated. The product was recrystallized from CH2Cl2/hexanes, filtered and washed with hexanes to afford the title product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
51.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[N:6][CH:7]=1.[NH:9]1[CH2:14][CH2:13][CH:12]([OH:15])[CH2:11][CH2:10]1.C(N(CC)CC)C>CCO>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:9]2[CH2:14][CH2:13][CH:12]([OH:15])[CH2:11][CH2:10]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
2.88 g
Type
reactant
Smiles
N1CCC(CC1)O
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
51.7 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with 1N HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from CH2Cl2/hexanes
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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